2,2,4-Trimethyldecahydro-1H-1,5-benzodiazepine
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Overview
Description
2,2,4-Trimethyldecahydro-1H-1,5-benzodiazepine is a bicyclic heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of biological activities and therapeutic functions, including anxiolytic, anticonvulsant, and muscle relaxant properties. This particular compound is characterized by the presence of a benzene ring fused to a seven-membered diazepine ring with three methyl groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyldecahydro-1H-1,5-benzodiazepine typically involves the condensation of 1,2-phenylenediamine with acetone. This reaction can be carried out under various conditions, including microwave irradiation and conventional heating. For instance, the reaction of 1,2-phenylenediamine with excess acetone in ethanol under microwave irradiation results in the formation of the benzodiazepine . The reaction mechanism involves the condensation of two moles of acetone with the amine groups, leading to the formation of the benzodiazepine, which crystallizes as an iminium cation forming a salt with the isophthalate anion .
Industrial Production Methods: Industrial production methods for this compound may involve the use of treated natural zeolite catalysts under solvent-free conditions. The cyclocondensation of 1,2-phenylenediamine and acetone using treated natural zeolite catalyst at 50°C for 2 hours has been reported to yield the desired product with high efficiency . The catalyst can be reused multiple times, making this method economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethyldecahydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including condensation, cyclization, and substitution reactions. The compound can be synthesized through the condensation of 1,2-phenylenediamine with acetone, resulting in the formation of the benzodiazepine ring .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include 1,2-phenylenediamine, acetone, and ethanol. The reaction can be carried out under microwave irradiation or conventional heating conditions . Additionally, treated natural zeolite catalysts can be used to enhance the reaction efficiency under solvent-free conditions .
Major Products Formed: The major product formed from the condensation reaction of 1,2-phenylenediamine with acetone is this compound. This compound crystallizes as an iminium cation forming a salt with the isophthalate anion .
Scientific Research Applications
2,2,4-Trimethyldecahydro-1H-1,5-benzodiazepine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various benzodiazepine derivatives. In biology and medicine, benzodiazepines are known for their anxiolytic, anticonvulsant, and muscle relaxant properties . The compound’s unique structure makes it a valuable target for drug design and development, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyldecahydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. Benzodiazepines enhance the effect of the neurotransmitter GABA by binding to the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the neuron . This results in the sedative, anxiolytic, and muscle relaxant effects commonly associated with benzodiazepines.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,2,4-Trimethyldecahydro-1H-1,5-benzodiazepine include other benzodiazepines such as diazepam, alprazolam, and lorazepam. These compounds share a similar core structure but differ in their substituents and pharmacological properties .
Uniqueness: this compound is unique due to its specific substitution pattern, which includes three methyl groups. This structural feature may influence its binding affinity and selectivity for the GABA-A receptor, potentially leading to distinct pharmacological effects compared to other benzodiazepines .
Properties
CAS No. |
88707-91-9 |
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Molecular Formula |
C12H24N2 |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2,4,4-trimethyl-1,2,3,5,5a,6,7,8,9,9a-decahydrobenzo[b][1,4]diazepine |
InChI |
InChI=1S/C12H24N2/c1-9-8-12(2,3)14-11-7-5-4-6-10(11)13-9/h9-11,13-14H,4-8H2,1-3H3 |
InChI Key |
ZGKVNNKOTXXTIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2CCCCC2N1)(C)C |
Origin of Product |
United States |
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